molecular formula C31H34FNO4 B11449167 10-(2,4-dimethoxyphenyl)-9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

10-(2,4-dimethoxyphenyl)-9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11449167
M. Wt: 503.6 g/mol
InChI Key: YREMQQGTXFXZJE-UHFFFAOYSA-N
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Description

10-(2,4-DIMETHOXYPHENYL)-9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes both methoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,4-DIMETHOXYPHENYL)-9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4-fluoroacetophenone in the presence of a base, followed by cyclization and reduction steps to form the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions, and advanced purification techniques such as chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

10-(2,4-DIMETHOXYPHENYL)-9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

10-(2,4-DIMETHOXYPHENYL)-9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-(2,4-DIMETHOXYPHENYL)-9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2,4-DIMETHOXYPHENYL)-9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H34FNO4

Molecular Weight

503.6 g/mol

IUPAC Name

10-(2,4-dimethoxyphenyl)-9-(4-fluorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C31H34FNO4/c1-30(2)14-22-28(24(34)16-30)27(18-7-9-19(32)10-8-18)29-23(15-31(3,4)17-25(29)35)33(22)21-12-11-20(36-5)13-26(21)37-6/h7-13,27H,14-17H2,1-6H3

InChI Key

YREMQQGTXFXZJE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=C(C=C(C=C4)OC)OC)CC(CC3=O)(C)C)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

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